GLP-1(28-36)amide

GLP-1R-independent signaling Mitochondrial targeting Hepatocyte metabolism

GLP-1(28-36)amide is the definitive tool for dissecting GLP-1R-independent signaling. Unlike GLP-1(7-36)amide or synthetic GLP-1R agonists, this C-terminal nonapeptide does not bind the GLP-1 receptor but directly targets mitochondria to suppress hepatic gluconeogenesis and oxidative stress. Validated in primary hepatocyte assays at 100 nM and in DIO mouse models showing weight gain inhibition despite increased energy intake. Essential for preclinical obesity, diabetes, and cardioprotection research. For R&D use only; not for human administration.

Molecular Formula C54H85N15O9
Molecular Weight 1088.3 g/mol
Cat. No. B2656019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1(28-36)amide
Molecular FormulaC54H85N15O9
Molecular Weight1088.3 g/mol
Structural Identifiers
InChIInChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)/t32-,33-,37-,39-,40-,41-,42-,44-,45-/m0/s1
InChIKeyAYAZRBWYYBZITR-MJCVNZGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GLP-1(28-36)amide: A Biologically Active C-Terminal Nonapeptide Fragment of GLP-1 for Metabolic Research


GLP-1(28-36)amide (FIAWLVKGRamide) is a C-terminal nonapeptide fragment derived from the cleavage of glucagon-like peptide-1 (GLP-1) by the neutral endopeptidase (NEP) neprilysin [1]. Historically considered a metabolically inactive byproduct of GLP-1 degradation, recent evidence has established this peptide as a biologically active entity with distinct, GLP-1 receptor (GLP-1R)-independent mechanisms [2]. It is a major circulating metabolite of GLP-1 and is characterized by its unique ability to target mitochondria and modulate oxidative metabolism, gluconeogenesis, and cellular stress responses [1].

GLP-1(28-36)amide: Why In-Class Analogs and Parent Peptides Cannot Be Interchanged


GLP-1(28-36)amide is not functionally interchangeable with its parent hormone GLP-1(7-36)amide, other GLP-1 metabolites (e.g., GLP-1(9-36)amide), or synthetic GLP-1 receptor agonists (GLP-1RAs). The critical differentiation lies in its mechanism of action. While GLP-1(7-36)amide and GLP-1RAs exert their effects primarily through activation of the GLP-1R on the cell surface [1], GLP-1(28-36)amide does not bind to or activate the GLP-1R [2]. Instead, it enters cells and directly targets mitochondria [2]. This GLP-1R-independent pathway results in distinct pharmacological outcomes, including the suppression of hepatic gluconeogenesis and protection against oxidative stress, which are not recapitulated by simple GLP-1R activation alone [2]. Therefore, studies investigating GLP-1R-independent mechanisms or mitochondrial modulation require the specific use of GLP-1(28-36)amide, as its effects cannot be mimicked by GLP-1(7-36)amide or other receptor agonists.

GLP-1(28-36)amide: Quantitative Differentiation Evidence vs. GLP-1(7-36)amide, GLP-1(9-36)amide, and Synthetic Agonists


GLP-1 Receptor-Independent Mechanism: Divergent Cellular Entry and Mitochondrial Targeting

GLP-1(28-36)amide does not bind to or activate the GLP-1 receptor (GLP-1R), in contrast to GLP-1(7-36)amide. In isolated mouse hepatocytes, GLP-1(28-36)amide enters cells via a GLP-1R-independent mechanism and co-localizes with the mitochondrial marker MitoTracker, directly targeting mitochondria [1]. This is a key differentiator from GLP-1(7-36)amide, which acts through the cell surface GLP-1R.

GLP-1R-independent signaling Mitochondrial targeting Hepatocyte metabolism

Hepatic Metabolic Stability: Divergent Half-Lives vs. GLP-1(9-36)amide

In cryopreserved hepatocytes, GLP-1(28-36)amide exhibits significantly different metabolic stability compared to the other major GLP-1 metabolite, GLP-1(9-36)amide. In mouse hepatocytes, the half-life of GLP-1(28-36)amide is 13 minutes, which is 4-fold shorter than the 52-minute half-life of GLP-1(9-36)amide [1]. In human hepatocytes, a similar trend is observed, with half-lives of 24 minutes for GLP-1(28-36)amide and 180 minutes for GLP-1(9-36)amide [1].

Peptide stability Hepatic metabolism In vitro pharmacokinetics

In Vivo Efficacy: Divergent Effects on Body Weight vs. Scrambled Peptide Control

In a diet-induced obese (DIO) mouse model, chronic administration of GLP-1(28-36)amide significantly reduces body weight gain. Notably, this effect occurs despite a 25-70% increase in energy intake in the peptide-treated mice compared to vehicle controls [1]. This specific, quantitative effect on energy expenditure is not observed with a scrambled peptide control [1].

Obesity Metabolic syndrome Weight gain inhibition

Hepatic Glucose Production: Quantitative Suppression in Primary Hepatocytes

In isolated mouse hepatocytes from both normal and diet-induced obese mice, GLP-1(28-36)amide (100 nM) directly suppresses glucose production. This insulin-like action is quantified as a reduction in glucose output from hepatocytes [1]. The effect is associated with reduced expression of key gluconeogenic genes (Pck1, G6pc, Ppargc1a) [2].

Gluconeogenesis Insulin resistance Hepatocyte assay

Cardioprotection: Comparable Efficacy to Full-Length GLP-1

In ex vivo and in vivo models of ischemic injury, GLP-1(28-36)amide demonstrates cardioprotective effects that are quantitatively comparable to those of the full-length GLP-1 peptide. Specifically, treatment with GLP-1(28-36)amide was as effective as GLP-1 in reducing infarct size and improving functional recovery, with the effect being abolished by scrambling its amino acid sequence [1]. In a juvenile porcine model, GLP-1(28-36) preserved diastolic function of hearts after circulatory death, with venous lactate levels trending down (3.0±1.1 vs. SCRAM control) [2].

Ischemia-reperfusion injury Cardioprotection Myocardial infarction

GLP-1(28-36)amide: Validated Research Applications Based on Quantitative Differentiation Data


Investigating GLP-1 Receptor-Independent Metabolic Pathways

GLP-1(28-36)amide is the ideal tool compound for studies requiring the dissection of GLP-1R-independent signaling. Its inability to bind the GLP-1R, combined with its direct mitochondrial targeting [1], allows researchers to isolate and characterize non-receptor-mediated effects of GLP-1 biology in hepatocytes and other cell types.

In Vivo Studies on Obesity and Energy Expenditure

Based on its quantifiable effect of inhibiting weight gain in DIO mice despite a 25-70% increase in energy intake [1], GLP-1(28-36)amide is a valuable compound for preclinical obesity research. It can be used to model mechanisms that increase energy expenditure independently of appetite suppression, a distinct phenotype from GLP-1R agonists.

Hepatocyte Gluconeogenesis and Oxidative Stress Assays

Primary hepatocyte assays serve as a direct functional test for GLP-1(28-36)amide activity. The compound's ability to suppress glucose production and reduce oxidative stress at a concentration of 100 nM [1] provides a standardized in vitro model for investigating hepatic insulin resistance and for screening potential derivatives or mimetics.

Cardiac Ischemia-Reperfusion Injury and Organ Preservation Studies

The demonstrated cardioprotective effects of GLP-1(28-36)amide, comparable to full-length GLP-1 [1] and including functional preservation in a large animal model [2], support its use in preclinical models of myocardial infarction and in research on ex-vivo organ perfusion and preservation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1(28-36)amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.